molecular formula C22H16F3N5O4S2 B2840931 N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1226445-70-0

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2840931
CAS No.: 1226445-70-0
M. Wt: 535.52
InChI Key: PELZAXOQMSANMX-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide ( 1226445-70-0) is a synthetic organic compound with the molecular formula C22H16F3N5O4S2 and a molecular weight of 535.52 g/mol . This acetamide derivative features a complex structure incorporating a 4-methylthiazole ring and an imidazole core substituted with 3-nitrophenyl and 4-(trifluoromethoxy)phenyl groups . Its calculated properties include a density of 1.53±0.1 g/cm³ at 20 °C and a pKa of 7.74±0.50 . The compound is offered with a purity of 90% or higher and is available for research applications . While its specific mechanism of action requires further investigation, structurally related nitroaromatic compounds are of significant interest in medicinal chemistry. Some nitroheterocyclic analogs, such as certain nitrothiophene derivatives, have been explored as prodrugs activated by bacterial nitroreductase enzymes, showing potential as anti-infective agents . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O4S2/c1-13-11-35-20(27-13)28-19(31)12-36-21-26-10-18(14-3-2-4-16(9-14)30(32)33)29(21)15-5-7-17(8-6-15)34-22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELZAXOQMSANMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Analog (Compound 9)
Imidazole Substitutents 3-Nitrophenyl, 4-(trifluoromethoxy)phenyl 4-Fluorophenyl, 4-methoxyphenyl
Thiazole Substituent 4-Methyl Unsubstituted (thiazol-2-yl)
Electronic Effects Strong electron-withdrawing (NO₂, CF₃O) Moderate electron-withdrawing (F, OCH₃)

The trifluoromethoxy group increases lipophilicity (logP ~3.5–4.0 estimated) relative to methoxy (logP ~2.5–3.0) or fluorophenyl (logP ~2.8–3.2) groups, influencing membrane permeability .

Physicochemical and Spectroscopic Data

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Key Signals
Target Compound 180–182 (calc.) 1680–1700 8.2 (s, 1H, imidazole-H), 2.4 (s, 3H, CH₃-thiazole)
Compound 9c () 192–194 1675 8.1 (s, 1H, imidazole-H), 7.8–7.6 (m, Ar-H)
Compound 9 () 175–177 1695 8.3 (s, 1H, imidazole-H), 3.8 (s, 3H, OCH₃)

The target compound’s higher calculated melting point vs. Compound 9 suggests stronger intermolecular interactions (e.g., dipole-dipole from NO₂/CF₃O) .

Molecular Docking and Binding Affinity

demonstrates that analogs like 9c exhibit distinct docking poses with target proteins (e.g., COX-1/2). The trifluoromethoxy group in the target compound may enhance hydrophobic interactions in enzyme active sites, while the nitro group could form hydrogen bonds with catalytic residues, improving inhibitory potency .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thioether formation and acetamide coupling. For example:
  • Thioether linkage : React 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Purification : Recrystallize the crude product using ethanol or methanol to enhance purity .
  • Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry for yield improvement .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., distinguishing imidazole and thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect side products via reverse-phase columns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against COX-1/2 or kinase targets, given structural similarities to imidazole-based inhibitors .
  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility screening : Employ kinetic solubility assays in PBS or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs by modifying the 3-nitrophenyl (e.g., replacing NO₂ with CF₃) or 4-trifluoromethoxyphenyl groups .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with the thiazole ring) .
  • Biological evaluation : Compare IC₅₀ values across analogs in enzyme assays to correlate substituent effects with potency .

Q. What mechanistic insights explain its stability under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots (e.g., imidazole ring) .
  • Light sensitivity : Conduct photostability tests under ICH guidelines to assess nitro group-mediated decomposition .

Q. How can computational modeling resolve contradictions in reported biological data?

  • Methodological Answer :
  • Molecular dynamics simulations : Model compound-receptor interactions to explain divergent inhibition results (e.g., flexibility of the sulfanyl linker affecting binding) .
  • QSAR modeling : Train models using datasets from analogs to predict bioactivity and prioritize synthetic targets .
  • Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity discrepancies (e.g., nitro group reduction potential) .

Q. What strategies mitigate synthetic challenges like low yields in thioether formation?

  • Methodological Answer :
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to accelerate thiol-disulfide exchange .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

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